4-Methyl-3-nitroquinoline

Overview

Description

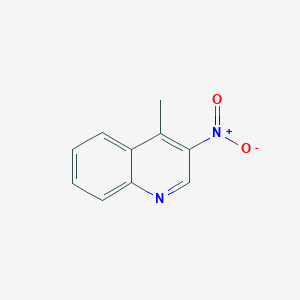

4-Methyl-3-nitroquinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitroquinoline can be synthesized through various methods. One common method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone with alumina activated by heating at 120°C for 2 hours in acetone . Another method includes the use of microwave-assisted, multi-component reactions without any solvent, utilizing substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often focus on green and sustainable processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave and ultrasound-promoted synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucle

Biological Activity

4-Methyl-3-nitroquinoline is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including mutagenicity, cytotoxicity, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a quinoline ring substituted with a methyl and a nitro group. Its structure is pivotal in determining its biological interactions and activities.

1. Mutagenicity

Research indicates that this compound exhibits mutagenic properties. In studies using bacterial assays (Ames test), it has demonstrated the ability to induce mutations in Salmonella typhimurium. The mutagenic potential is attributed to the nitro group, which can undergo metabolic activation to form reactive intermediates that interact with DNA.

| Study | Organism | Result |

|---|---|---|

| Salmonella typhimurium | Positive mutagenic response at high concentrations |

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines.

These findings suggest that the compound may inhibit cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest.

3. Antibacterial Activity

This compound has also been assessed for antibacterial properties. It was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

The compound's effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development.

The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to oxidative stress, contributing to both mutagenicity and cytotoxicity. Additionally, the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study focusing on the antitumor effects of various quinoline derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. The results indicated that it exhibited significant antiproliferative activity, particularly in breast cancer cells (MCF-7), with an IC50 value of 20 µM.

Case Study 2: Environmental Impact Study

Another study examined the environmental mutagenicity of this compound, finding that it poses risks to aquatic organisms due to its persistence and bioaccumulation potential. This raises concerns about its environmental safety and necessitates further toxicological assessments.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Methyl-3-nitroquinoline has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline exhibit significant antibacterial and antifungal activities. For instance, certain substituted quinolines have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

Research indicates that this compound can exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with DNA, leading to the formation of stable quinolone monoadducts, which are mutagenic and genotoxic .

Environmental Applications

Biodegradation Studies

The environmental impact of this compound has been a subject of study concerning its biodegradability. Research has indicated that certain microbial strains can metabolize this compound, suggesting potential for bioremediation applications .

Toxicological Assessments

Toxicological studies have assessed the carcinogenic potential of this compound, revealing that it may lead to liver adenomas in animal models. These findings underscore the importance of evaluating the environmental risks associated with this compound .

Case Studies

1. Antimicrobial Efficacy Study

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against various pathogens. The results showed that specific derivatives inhibited bacterial growth with minimum inhibitory concentrations ranging from 40 to 80 μM, indicating strong potential for development as therapeutic agents .

2. Cytotoxicity in Cancer Research

In vitro studies on cancer cell lines demonstrated that this compound induced significant cytotoxicity, leading to cell death through apoptosis pathways. The mechanism was linked to DNA damage caused by the formation of reactive metabolites .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (μM) |

|---|---|---|

| This compound A | Staphylococcus aureus | 40 |

| This compound B | Escherichia coli | 60 |

| This compound C | Candida albicans | 80 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | DNA intercalation |

| MCF-7 | 25 | Apoptosis induction |

| A549 | 20 | Reactive oxygen species generation |

Q & A

Q. Basic: What are the common synthetic routes for 4-methyl-3-nitroquinoline, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves:

- Direct nitration of 4-methylquinoline using mixed acid (HNO₃/H₂SO₄) at 0–5°C to achieve regioselective nitro-group introduction at the 3-position .

- Reductive alkylation of pre-functionalized intermediates, such as reducing imines derived from 3-formylquinoline precursors with NaBH₃CN at pH ≈ 6 to stabilize intermediates .

Key factors affecting yield include temperature control during nitration (to avoid over-oxidation) and stoichiometric ratios of reducing agents (e.g., NaBH₃CN) to prevent side reactions. Purity of starting materials should be verified via TLC .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms nitro-group placement via deshielding effects (~150 ppm for C-NO₂) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 188 (C₁₀H₈N₂O₂) with fragmentation patterns indicating loss of NO₂ (Δ m/z = -46) .

Q. Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected NMR peaks) in this compound derivatives?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : Use 2D NMR (COSY, HSQC) to differentiate tautomeric forms .

- Impurities : Recrystallize in methanol/ethyl acetate and re-analyze via HPLC .

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. Advanced: What strategies improve regioselectivity in nitration reactions for quinoline derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Electron-donating groups : Methyl at the 4-position directs nitration to the 3-position via resonance stabilization .

- Directed ortho-metallation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by nitro-group introduction .

- Computational modeling : DFT calculations predict charge distribution to optimize reaction conditions .

Q. Advanced: How does the crystal packing of this compound derivatives impact their solid-state reactivity?

Methodological Answer:

X-ray crystallography reveals:

- Intermolecular interactions : Hydrogen bonding (N–H⋯N) and π-π stacking between quinoline rings stabilize the lattice, reducing solubility .

- Planarity deviations : Non-planar conformations (e.g., dihedral angles >70°) may hinder photochemical reactivity .

Q. Advanced: How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer:

- Reproduce conditions : Verify catalyst purity (e.g., Pd/C vs. Raney Ni) and solvent degassing for nitro-group reductions .

- Byproduct analysis : Use GC-MS to identify side products from over-reduction (e.g., amine formation) .

- Statistical optimization : Apply response surface methodology (RSM) to model temperature, time, and reagent ratios .

Q. Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., malaria PfATP4) .

- QSAR modeling : Correlate nitro-group electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- ADMET prediction : SwissADME evaluates logP (>2.5 indicates blood-brain barrier penetration) .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric hindrance : The 4-methyl group reduces accessibility for Suzuki-Miyaura coupling at the 2-position. Use bulky ligands (e.g., SPhos) to enhance selectivity .

- Electronic effects : Nitro groups deactivate the ring; replace with amino groups via catalytic hydrogenation (H₂/Pd-C) to enable Buchwald-Hartwig amination .

Q. Advanced: What are the best practices for analyzing degradation products of this compound under physiological conditions?

Methodological Answer:

- Simulated gastric fluid : Incubate at pH 1.2 (HCl/pepsin) and analyze via LC-MS/MS to detect nitro-reduction products .

- Photostability studies : Expose to UV light (λ = 254 nm) and monitor nitro-to-nitrito isomerization via IR .

Q. Advanced: How can researchers validate the environmental stability of this compound in wastewater studies?

Methodological Answer:

- OECD 301F test : Measure biodegradation over 28 days via COD (chemical oxygen demand) .

- Photolytic degradation : Use a solar simulator (AM 1.5G spectrum) and track half-life via HPLC .

Properties

IUPAC Name |

4-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495392 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79965-62-1 | |

| Record name | 4-Methyl-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.